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Compound of Interest

Compound Name:
Methyl 4-

(morpholinomethyl)benzoate

CAS No.: 68453-56-5

Cat. No.: B1589623 Get Quote

Executive Summary & Compound Identity
Methyl 4-(morpholinomethyl)benzoate is a critical bifunctional intermediate used extensively

in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive small

molecules.[1][2] Its structure combines a lipophilic methyl ester (susceptible to hydrolysis or

nucleophilic attack) with a basic morpholine moiety, often utilized to modulate solubility and

pharmacokinetic profiles in drug candidates.[2]

This guide provides a comprehensive spectroscopic profile to assist researchers in the

synthesis, purification, and validation of this compound. It emphasizes the differentiation

between the target molecule and its common precursor, Methyl 4-(bromomethyl)benzoate.[2]
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Parameter Detail

IUPAC Name Methyl 4-(morpholin-4-ylmethyl)benzoate

CAS Number 68453-56-5

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in CHCl₃, DCM, MeOH; sparingly

soluble in water

Synthesis Context & Reaction Monitoring
To understand the spectroscopy, one must understand the synthesis. The most common route

involves the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate with morpholine.

Synthesis Workflow
The following diagram illustrates the standard synthetic pathway and the critical purification

steps required to isolate the pure base.
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Figure 1: Standard synthetic workflow for the generation of Methyl 4-
(morpholinomethyl)benzoate via bromide displacement.[2]
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][4]
NMR is the primary tool for validation. The critical analytical challenge is confirming the

complete consumption of the benzylic bromide and the intact incorporation of the morpholine

ring.[2]

¹H NMR Reference Profile (CDCl₃, 400 MHz)
The following data represents the Reference Spectroscopic Profile derived from high-purity

standards.
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¹³C NMR Reference Profile (CDCl₃, 100 MHz)
Carbonyl (C=O): ~167.0 ppm[2]

Aromatic C-ipso (Ester): ~129.0 ppm

Aromatic C-ipso (Alkyl): ~143.5 ppm

Aromatic C-H: ~129.6 ppm (Ortho-ester), ~128.9 ppm (Ortho-alkyl)[2]

Morpholine (O-C): ~67.0 ppm[2]

Benzylic (Ar-C-N): ~63.0 ppm[3][4]

Morpholine (N-C): ~53.6 ppm[2]

Ester Methyl: ~52.1 ppm[2]

Structural Connectivity & Assignment Logic
The diagram below details the specific spectroscopic correlations used to assign the structure.
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Figure 2: NMR assignment logic emphasizing the diagnostic benzylic shift.
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Infrared (IR) Spectroscopy[2][4][7][8]
IR analysis is useful for a rapid check of functional group integrity, specifically the preservation

of the ester and the presence of the amine linkage.[2]

C=O Stretch (Ester): 1715–1725 cm⁻¹ (Strong).[2] Conjugation with the benzene ring

typically lowers this slightly from aliphatic esters (1740 cm⁻¹).[2]

C-H Stretch (Aromatic): 3000–3100 cm⁻¹ (Weak).[2]

C-H Stretch (Aliphatic): 2800–2950 cm⁻¹ (Medium).[2] The morpholine ring contributes

significantly here.[1]

C-O-C Stretch (Morpholine): 1100–1120 cm⁻¹ (Strong).[2]

Absence of OH: Ensure no broad band at 3200–3500 cm⁻¹, which would indicate hydrolysis

to the benzoic acid.[2]

Mass Spectrometry (MS)[2]
For drug development applications, LC-MS is the standard for purity and identity confirmation.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

Molecular Ion [M+H]⁺: Calculated: 236.13; Observed: 236.1 ± 0.1 m/z.[2]

Fragmentation Pattern:

m/z 236 → m/z 204 (Loss of methanol/methoxy group).[2]

m/z 236 → m/z 149 (Loss of morpholine radical, generating the methyl benzoate cation).

[2]

m/z 100 (Morpholine-CH₂ cation).

Experimental Protocols
NMR Sample Preparation
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Objective: Obtain high-resolution spectra without concentration broadening.

Solvent: Use Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

Note: If the free base is protonated (salt form), DMSO-d₆ is required, which will shift the

water peak to ~3.3 ppm and may obscure benzylic protons.[2]

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

NaBr from synthesis) which cause line broadening.[2]

HPLC Purity Method (Generic)
Objective: Quantify purity >98%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine backbone).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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